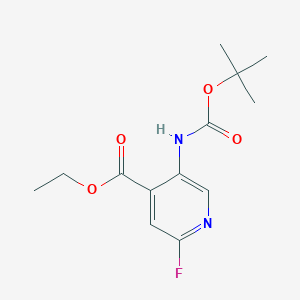
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated isonicotinate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The esterification of the isonicotinic acid can be carried out using ethanol and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for efficient and sustainable synthesis .
化学反応の分析
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Sodium azide, potassium thiocyanate.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups .
科学的研究の応用
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate involves its interaction with various molecular targets. The Boc group provides protection during synthetic steps, while the fluorine atom can influence the compound’s reactivity and interactions with biological molecules . The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 5-amino-2-fluoroisonicotinate: Lacks the Boc protection, making it more reactive in certain contexts.
Ethyl 5-((tert-butoxycarbonyl)amino)isonicotinate: Similar structure but without the fluorine atom, affecting its reactivity and applications.
Uniqueness
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is unique due to the combination of the Boc-protected amino group and the fluorinated isonicotinate ester. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications .
特性
分子式 |
C13H17FN2O4 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC名 |
ethyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17FN2O4/c1-5-19-11(17)8-6-10(14)15-7-9(8)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18) |
InChIキー |
OTYOGTNGDKGSRE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
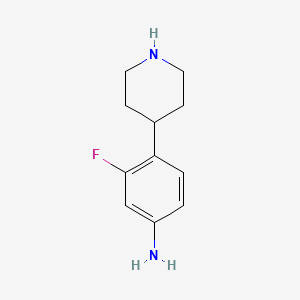
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
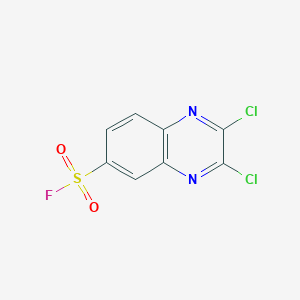
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

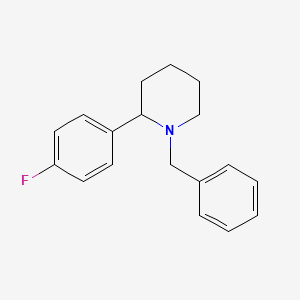


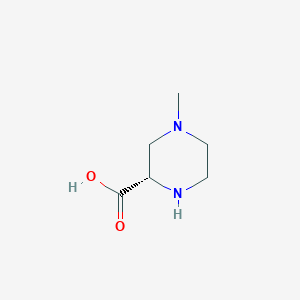
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)
